![molecular formula C13H12ClNO3S B4239243 5-chloro-2-methoxy-N-phenylbenzenesulfonamide](/img/structure/B4239243.png)
5-chloro-2-methoxy-N-phenylbenzenesulfonamide
Overview
Description
5-chloro-2-methoxy-N-phenylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as N-(5-Chloro-2-methoxyphenyl)-N-phenylsulfonamide. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-phenylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
5-chloro-2-methoxy-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes involved in cancer cell proliferation and survival. In addition, it has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-2-methoxy-N-phenylbenzenesulfonamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the research on 5-chloro-2-methoxy-N-phenylbenzenesulfonamide. One direction is to study its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. Additionally, research could focus on developing more efficient synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-phenylbenzenesulfonamide is a promising compound with potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity and possesses anti-inflammatory, antifungal, and antibacterial properties. Further research is needed to determine its mechanism of action, optimal dosage, and potential side effects. The future directions for research on this compound include studying its potential applications in combination therapy, investigating its mechanism of action, and developing more efficient synthesis methods.
Scientific Research Applications
5-chloro-2-methoxy-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
properties
IUPAC Name |
5-chloro-2-methoxy-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJBXLCGVWTBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-phenylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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